molecular formula C13H11NO2 B5736491 2-[(3-hydroxybenzylidene)amino]phenol

2-[(3-hydroxybenzylidene)amino]phenol

Cat. No.: B5736491
M. Wt: 213.23 g/mol
InChI Key: PQKMAPANQMNEHB-UHFFFAOYSA-N
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Description

Overview of Schiff Base Ligands in Modern Chemical Science

Schiff bases, named after their discoverer Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an imine or azomethine group (-C=N-). wikipedia.orgresearchgate.net These compounds are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.com In contemporary chemical science, Schiff bases are recognized as "privileged ligands" due to their straightforward synthesis and versatile applications. nih.govekb.eg

Their importance is particularly pronounced in coordination chemistry, where they can form stable complexes with a wide array of transition metal ions. researchgate.netekb.eg The imine nitrogen atom is basic and can act as a donor, facilitating coordination with metal centers. wikipedia.org Depending on the other functional groups present in the molecule, Schiff base ligands can be monodentate, bidentate, or even polydentate, allowing for the formation of complexes with diverse geometries and properties. nih.govekb.eg Beyond coordination chemistry, Schiff bases have found applications in various fields, including the dye industry, catalysis, and as intermediates in organic synthesis. researchgate.netnih.gov

Significance of Phenolic Imine Systems in Coordination and Organic Chemistry

Phenolic imine systems, a subclass of Schiff bases, incorporate a hydroxyl group (-OH) on an aromatic ring in proximity to the imine linkage. This structural feature significantly enhances their versatility and reactivity. The presence of the phenolic group introduces an additional coordination site, often leading to the formation of highly stable chelate rings with metal ions.

In coordination chemistry, the ability of phenolic imines to act as multidentate ligands is crucial. For instance, ortho-hydroxy Schiff bases can exhibit tautomerism between the enol-imine (O-H) and keto-amine (N-H) forms, which influences their coordination behavior and the properties of the resulting metal complexes. nih.gov These complexes are often studied for their catalytic activity, magnetic properties, and potential as photoactive materials. digitellinc.com

In organic chemistry, the reactivity of the imine group can be modulated by the electronic effects of the phenolic substituent. The hydroxyl group can influence the electrophilicity of the imine carbon, affecting its susceptibility to nucleophilic attack. nih.gov Furthermore, the phenolic group itself can participate in reactions, making these systems valuable synthons for more complex organic molecules. nih.govacs.org

Structural Characteristics and Chemical Reactivity of 2-[(3-hydroxybenzylidene)amino]phenol as a Model Compound

The compound this compound is a representative phenolic imine. Its structure consists of a phenol (B47542) ring derived from 2-aminophenol (B121084) linked to a 3-hydroxybenzylidene group via an imine bond. The synthesis of this type of compound is typically achieved through the condensation of 3-hydroxybenzaldehyde (B18108) and 2-aminophenol. iieta.org

Structural Characteristics:

The key structural features of this compound include:

Imine Bond (-C=N-): This is the defining feature of the Schiff base, providing a site for coordination and reaction. masterorganicchemistry.com

Phenolic Hydroxyl Groups: The presence of two hydroxyl groups, one on each aromatic ring, allows for multiple coordination modes and influences the compound's solubility and reactivity. The ortho-hydroxyl group (from the 2-aminophenol moiety) can form a strong intramolecular hydrogen bond with the imine nitrogen, which stabilizes the molecule. nih.gov

Aromatic Rings: The two phenyl rings provide a rigid scaffold and contribute to the electronic properties of the molecule through resonance effects.

Spectroscopic techniques are essential for characterizing this compound. For a similar compound, 2-(2-Hydroxybenzylideneamino)phenol, the molecular formula is C₁₃H₁₁NO₂ with a molecular weight of 213.23 g/mol . nist.govsigmaaldrich.com Infrared (IR) spectroscopy would typically show a characteristic absorption band for the C=N stretch, while ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the chemical environment of the protons and carbons in the molecule. iieta.orgbohrium.com

Chemical Reactivity:

The chemical reactivity of this compound is dictated by its functional groups:

Imine Reactivity: The imine bond can undergo nucleophilic addition reactions. It can also be reduced to form a secondary amine. masterorganicchemistry.com

Phenol Reactivity: The phenolic hydroxyl groups are weakly acidic and can be deprotonated to form phenoxides. wikipedia.org These groups also activate the aromatic rings towards electrophilic substitution. wikipedia.org

Chelation: The presence of the imine nitrogen and the ortho-hydroxyl group makes it an excellent chelating agent for various metal ions. researchgate.net

The table below summarizes some of the expected properties of this compound based on its structural components.

PropertyDescription
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23 g/mol
Functional Groups Imine (-C=N-), Phenolic Hydroxyl (-OH)
Synthesis Condensation of 3-hydroxybenzaldehyde and 2-aminophenol
Key Reactivity Nucleophilic addition at imine, electrophilic substitution on phenol rings, metal chelation

Research Scope and Objectives Pertaining to this compound

Research involving this compound and its analogues is multifaceted, with objectives spanning fundamental chemical understanding and practical applications.

Key Research Objectives:

Synthesis and Characterization: A primary objective is the efficient synthesis and thorough characterization of the compound and its metal complexes. This involves utilizing various spectroscopic and analytical techniques to elucidate their structures and properties. bohrium.comekb.eg

Coordination Chemistry Studies: A significant area of research focuses on the coordination behavior of this compound with different metal ions. Researchers aim to synthesize novel metal complexes and investigate their geometric and electronic structures. digitellinc.comresearchgate.net

Investigation of Physicochemical Properties: Studies often aim to determine the photophysical and electrochemical properties of the compound and its derivatives. This includes investigating its absorption and emission spectra, as well as its redox behavior. digitellinc.com

Catalytic Applications: There is interest in exploring the potential of metal complexes of this compound as catalysts in various organic transformations. wikipedia.org

Development of New Materials: The properties of these Schiff bases make them candidates for the development of new materials, such as sensors or photochromic devices. nih.gov

The table below outlines the primary areas of research focus for this class of compounds.

Research AreaPrimary Objectives
Synthetic Chemistry Develop efficient synthetic routes for the Schiff base and its derivatives.
Coordination Chemistry Synthesize and characterize metal complexes; study coordination modes and stability.
Materials Science Investigate properties for applications in sensors, and photoactive devices.
Catalysis Explore the catalytic activity of its metal complexes in organic reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-hydroxyphenyl)methylideneamino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)16/h1-9,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKMAPANQMNEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivative Chemistry of 2 3 Hydroxybenzylidene Amino Phenol

General Synthesis Pathways for Phenolic Schiff Bases

The formation of phenolic Schiff bases, including 2-[(3-hydroxybenzylidene)amino]phenol, is primarily achieved through the condensation reaction between a primary amine and a carbonyl compound. jmchemsci.com This reaction is often facilitated by acid or base catalysis or by the application of heat. ajrconline.org

Condensation Reactions Utilizing 2-Aminophenol (B121084) Precursors

The most direct and widely employed method for synthesizing this compound involves the condensation of 2-aminophenol with 3-hydroxybenzaldehyde (B18108). rsc.orgscirp.org This reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, such as ethanol (B145695). ajrconline.org The formation of the characteristic imine (-C=N-) bond is a result of the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. jmchemsci.com The presence of hydroxyl groups on both the aldehyde and the aminophenol moieties contributes to the electronic properties and reactivity of the resulting Schiff base.

A general procedure involves dissolving 2-aminophenol and the substituted benzaldehyde (B42025) in an alcoholic solvent and refluxing the mixture for several hours. ajrconline.orgresearchgate.net Upon cooling, the Schiff base product often precipitates and can be collected by filtration. ajrconline.orgiieta.org The purity of the synthesized compound is typically verified using techniques like thin-layer chromatography (TLC). iieta.org

Solvent-Controlled Synthesis Approaches

The choice of solvent can significantly influence the outcome of Schiff base synthesis, affecting reaction rates, yields, and even the polymorphic form of the product. acs.orgacs.org While alcohols like ethanol and methanol (B129727) are commonly used due to their ability to dissolve the reactants and facilitate the reaction, other solvents have also been explored. acs.orgnih.gov For instance, studies on related Schiff bases have shown that solvents such as acetonitrile (B52724) and dichloromethane (B109758) can be employed. acs.orgresearchgate.net

In some cases, solvent-free conditions, often utilizing microwave irradiation, have been developed as an environmentally friendly alternative. sphinxsai.com This "green chemistry" approach can lead to shorter reaction times, higher yields, and simpler purification procedures. sphinxsai.com The effect of the solvent is not limited to the reaction itself; different solvents can lead to the crystallization of different polymorphs of the same Schiff base, which can have distinct physical properties. acs.orgacs.org

Catalyst Systems in Schiff Base Formation (e.g., Acid Catalysis)

The condensation reaction to form Schiff bases can be catalyzed by either acids or bases. ajrconline.org The addition of a catalytic amount of acid, such as glacial acetic acid, is a common practice to accelerate the reaction. ekb.eg The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

Base catalysis is also employed in some synthetic routes. For example, triethylamine (B128534) has been used as a base in the synthesis of Schiff base derivatives from trimethinium salts and aminophenols. rsc.orgnih.gov The choice of catalyst can depend on the specific reactants and desired reaction conditions.

Synthesis of Substituted Analogs and Derivatives of this compound

The versatility of the Schiff base scaffold allows for the synthesis of a wide array of derivatives through modifications on both the hydroxybenzylidene and aminophenol components. nih.govresearchgate.net This derivatization is crucial for tuning the electronic and steric properties of the molecule for various applications.

Modifications on the Hydroxybenzylidene Moiety

A common strategy for creating analogs of this compound is to introduce various substituents onto the benzaldehyde ring. nih.govresearchgate.net This can be achieved by using a range of substituted 3-hydroxybenzaldehydes or other related aromatic aldehydes in the condensation reaction with 2-aminophenol. For example, methoxy (B1213986), chloro, and nitro groups have been incorporated into the benzaldehyde precursor to synthesize a series of Schiff bases. researchgate.net

The position and nature of these substituents can have a profound impact on the properties of the resulting Schiff base. For instance, electron-donating groups like methoxy (-OCH3) and electron-withdrawing groups like nitro (-NO2) can alter the electron density of the aromatic system and the imine bond. iieta.org

Starting AldehydeResulting Schiff Base MoietyReference
2-hydroxy-3-methoxybenzaldehyde2-hydroxy-3-methoxybenzylidene iieta.org
2-chlorobenzaldehyde2-chlorobenzylidene researchgate.net
4-nitrobenzaldehyde4-nitrobenzylidene researchgate.net
4-hydroxybenzaldehyde4-hydroxybenzylidene ekb.eg

Derivatization at the Aminophenol Core

Modifications can also be made to the 2-aminophenol core before the condensation reaction. scirp.orgrsc.org This allows for the introduction of substituents onto the phenolic ring of the amine precursor. For example, substituted 2-aminophenols, such as 2-amino-4-chlorophenol, have been used to synthesize more complex Schiff bases. rsc.orgnih.gov

Furthermore, the phenolic hydroxyl group and the amine group of 2-aminophenol itself can be sites for derivatization, although this is less common for the direct synthesis of the target Schiff base. The synthesis of metal complexes of this compound, where the metal coordinates to the nitrogen and oxygen atoms, can be considered a form of derivatization. scirp.org

Starting AminophenolResulting Aminophenol Moiety in Schiff BaseReference
2-aminophenol2-hydroxyphenyl ajrconline.orgrsc.org
2-amino-4-chlorophenol2-hydroxy-5-chlorophenyl rsc.org
3-aminophenol3-hydroxyphenyl researchgate.net
4-aminophenol (B1666318)4-hydroxyphenyl ekb.egnih.gov

Green Chemistry Principles in the Synthesis of this compound

The synthesis of Schiff bases, including this compound, has traditionally involved methods that often utilize volatile organic solvents and require long reaction times. However, the increasing emphasis on sustainable chemical practices has led to the development and application of green chemistry principles in the synthesis of these compounds. These modern approaches aim to reduce or eliminate the use of hazardous substances, decrease energy consumption, and improve reaction efficiency. Key green methodologies applicable to the synthesis of this compound include microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free or water-based reaction conditions.

The formation of this compound is achieved through the condensation reaction between 3-hydroxybenzaldehyde and 2-aminophenol. Green synthetic routes for this transformation focus on providing the necessary energy for the reaction more efficiently and with minimal environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green organic synthesis. irphouse.com This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher product yields and cleaner reactions with fewer by-products. ripublication.comnih.gov In the context of Schiff base synthesis, microwave energy is directly absorbed by the polar reactants, leading to rapid and uniform heating of the reaction mixture. This avoids the need for a large volume of solvent, and in some cases, the reaction can be carried out under solvent-free conditions. sphinxsai.com For the synthesis of phenolic Schiff bases, microwave-assisted methods have been shown to be highly effective. nih.govhpu2.edu.vn For instance, the synthesis of a similar Schiff base from 4-aminophenol and salicylaldehyde (B1680747) was achieved in just 8 minutes under microwave heating at 60 °C, with a high yield of 82.91%. hpu2.edu.vn This suggests that the synthesis of this compound from 3-hydroxybenzaldehyde and 2-aminophenol could be similarly achieved with high efficiency.

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation is another green chemistry approach that can accelerate chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to an enhancement of reaction rates. researchgate.net Ultrasound-assisted synthesis of Schiff bases has been demonstrated to be a facile and efficient method, often proceeding at ambient temperature and providing high yields in shorter reaction times compared to conventional methods. researchgate.netnih.gov This method reduces the energy input and can often be performed in greener solvents like water or ethanol.

Solvent-Free and Water-Based Synthesis

One of the primary goals of green chemistry is to minimize or eliminate the use of volatile and toxic organic solvents. Solvent-free synthesis, or solid-state reaction, involves the reaction of reactants in the absence of a solvent, often with grinding or minimal heating. sphinxsai.com This approach significantly reduces waste and simplifies product purification. The condensation of aldehydes and amines to form Schiff bases is well-suited for solvent-free conditions. sphinxsai.com

Alternatively, water is considered the most environmentally benign solvent. While the synthesis of Schiff bases involves the removal of a water molecule, conducting the reaction in an aqueous medium can be advantageous. It eliminates the need for hazardous organic solvents and can simplify the work-up procedure, as the often-insoluble Schiff base product can be easily separated by filtration. bibliotekanauki.pl The synthesis of Schiff bases in water has been shown to be a rapid and efficient green method. bibliotekanauki.pl

A comparative overview of different synthetic methods for phenolic Schiff bases highlights the advantages of these green approaches over conventional refluxing in organic solvents.

MethodReactantsSolventCatalystReaction TimeYield (%)Reference
Conventional (Reflux)4-fluoro-2-methyl aniline (B41778) + Substituted aldehydeEthyl alcoholGlacial acetic acid1-2 hoursNot specified ripublication.com
Microwave Irradiation4-aminophenol + SalicylaldehydeNone (circulating)None8 minutes82.91 hpu2.edu.vn
Microwave IrradiationSubstituted aniline + SalicylaldehydeNoneNoneSpecified timeHigh sphinxsai.com
Ultrasound IrradiationAryl/hetero aromatic aldehydes + HydrazideNot specifiedAcidNot specifiedHigh researchgate.net
Conventional (Reflux)p-substituted benzaldehyde + p-hydroxy anilineEthanolNot specified3-6 hours64-76 bibliotekanauki.pl
Microwave-Assistedp-substituted benzaldehyde + p-hydroxy anilineNoneNot specified4-8 minutes89-96 bibliotekanauki.pl
Synthesis in Water1,2-diaminobenzene + SalicylaldehydeWaterNone10 minutesHigh bibliotekanauki.pl

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Hydroxybenzylidene Amino Phenol and Its Complexes

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bonding arrangements within 2-[(3-hydroxybenzylidene)amino]phenol and its metal complexes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in this compound. The FT-IR spectrum of this compound, typically recorded in the 4000–400 cm⁻¹ range, reveals key absorption bands that confirm its structure. nih.gov The presence of a broad band in the high-frequency region is often attributed to the O-H stretching vibrations of the phenolic groups. The C=N stretching vibration of the imine group is a crucial marker and typically appears in the 1600-1630 cm⁻¹ region. nih.gov Vibrations associated with the aromatic rings are also observed. doi.org

In the context of its metal complexes, FT-IR spectroscopy helps to elucidate the coordination mode of the ligand to the metal ion. researchgate.net Upon complexation, shifts in the vibrational frequencies of the phenolic O-H and azomethine C=N groups are indicative of their involvement in bonding with the metal center. For instance, a shift in the C=N stretching frequency can suggest coordination through the imine nitrogen. nih.gov

Table 1: Key FT-IR Vibrational Frequencies for this compound and Related Schiff Bases

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) References
Phenolic O-H Stretching 3500-3200 (broad) nih.gov
Azomethine C=N Stretching 1630-1600 nih.gov
Aromatic C=C Stretching 1600-1450 doi.org
Phenolic C-O Stretching 1300-1200 researchgate.net

Raman Spectroscopy Applications

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying symmetric vibrations. For Schiff bases like this compound, Raman spectra can offer further details about the molecular structure and the effects of complexation. nih.gov The C=N stretching vibration, also active in Raman spectra, can be analyzed to understand the electronic environment of the imine bond. doi.org Studies on similar ortho-hydroxy Schiff bases have utilized Raman spectroscopy to investigate the intramolecular hydrogen bonding and the tautomeric equilibrium between the enol-imine and keto-amine forms. nih.gov The Raman scattering activities can be calculated and transformed into Raman intensities to aid in the assignment of vibrational modes. doi.org

Table 2: Selected Raman Bands for Related Aminophenol and Schiff Base Compounds

Compound/Functional Group Vibrational Mode Wavenumber (cm⁻¹) References
p-Aminophenol Ring vibrations 1170 researchgate.net
Schiff Base (general) C=N stretch ~1577 researchgate.net
Phenylalanine Ring vibrations 900-1200 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides a wealth of structural information. The chemical shifts of the protons are influenced by their electronic environment, allowing for the assignment of each proton to its specific location in the molecule. In a typical ¹H NMR spectrum, the phenolic -OH protons appear as singlets at downfield chemical shifts, often in the range of δ 9.0-12.0 ppm, due to hydrogen bonding. researchgate.netresearchgate.net The azomethine proton (-CH=N-) gives a characteristic singlet, which is also observed at a downfield region, typically between δ 8.0 and 9.0 ppm. researchgate.net The aromatic protons of the two phenyl rings resonate in the aromatic region, usually between δ 6.0 and 8.0 ppm, and their splitting patterns (e.g., doublets, triplets, multiplets) provide information about the substitution pattern on the rings. rsc.org

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon of the azomethine group (C=N) is particularly diagnostic and typically resonates in the range of δ 160-170 ppm. rsc.org The carbons of the phenolic groups (C-OH) are also readily identifiable, appearing in the downfield region of the spectrum. The remaining aromatic carbons can be assigned based on their chemical shifts and by using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to determine the number of attached protons.

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Analogs

Nucleus Functional Group Typical Chemical Shift (ppm) References
¹H Phenolic OH 9.0 - 12.0 researchgate.netresearchgate.net
¹H Azomethine CH=N 8.0 - 9.0 researchgate.net
¹H Aromatic H 6.0 - 8.0 rsc.org
¹³C Azomethine C=N 160 - 170 rsc.org
¹³C Phenolic C-OH 150 - 160 rsc.org
¹³C Aromatic C 110 - 140 rsc.org

Electronic Absorption Spectroscopy for Electronic Structure and Tautomerism

Electronic absorption (UV-Vis) spectroscopy is a key technique for investigating the electronic structure and, notably, the tautomeric equilibrium of this compound. Schiff bases derived from salicylaldehyde (B1680747) and its isomers can exist in two tautomeric forms: the enol-imine form and the keto-amine form, which are in equilibrium. acs.orgnih.gov

The UV-Vis spectrum of this compound typically shows absorption bands in the UV and visible regions corresponding to π→π* and n→π* electronic transitions within the molecule. researchgate.net The position and intensity of these bands are sensitive to the solvent polarity and the specific tautomeric form present. The enol-imine form generally absorbs at shorter wavelengths, while the keto-amine tautomer, with its more extended conjugation, absorbs at longer wavelengths. nih.gov

The study of the electronic spectra in different solvents can provide insights into the relative stability of the tautomers. researchgate.net Furthermore, the electronic spectra of metal complexes of this compound show shifts in the absorption bands upon coordination, which can be used to study the nature of the metal-ligand bonding. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to simulate the electronic spectra and aid in the assignment of the observed absorption bands to specific electronic transitions and tautomeric forms. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound, typically recorded in organic solvents like ethanol (B145695) or methanol (B129727), displays characteristic absorption bands in the ultraviolet and visible regions. These bands are attributed to specific electronic transitions within the molecule. The spectrum generally shows intense bands at shorter wavelengths, which are assigned to π → π* (pi-to-pi star) transitions originating from the aromatic rings (benzene and phenol (B47542) moieties). A less intense band at a longer wavelength is commonly observed, corresponding to the n → π* (n-to-pi star) transition of the imine (azomethine, -CH=N-) group's non-bonding electrons.

In a methanolic solution, the electronic spectrum of this compound exhibits distinct absorption peaks. The transitions associated with the benzenoid and phenolic rings typically appear in the range of 270-285 nm. The absorption band for the imine n → π* transition is observed at approximately 317 nm, while a charge transfer band can be seen around 415 nm. Upon complexation with metal ions, these bands often undergo a bathochromic (red) or hypsochromic (blue) shift, indicating the coordination of the imine nitrogen and phenolic oxygen atoms to the metal center.

Transition Typical Wavelength (λmax) in Methanol
π → π* (Aromatic Rings)~271 nm
n → π* (Imine Group)~317 nm
Intramolecular Charge Transfer~415 nm

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands with a change in solvent polarity. This phenomenon provides insight into the electronic ground and excited state polarity of the molecule. For this compound, studies in various solvents of differing polarities, such as ethanol (protic), acetonitrile (B52724) (aprotic), and dimethylformamide (DMF, aprotic), reveal shifts in the absorption maxima.

Typically, the π → π* and n → π* transition bands are sensitive to the solvent environment. The presence of intramolecular hydrogen bonding in this compound between the phenolic hydroxyl group and the imine nitrogen can be influenced by the hydrogen-bonding capability of the solvent. In polar protic solvents like ethanol, the solvent can form intermolecular hydrogen bonds, leading to shifts in the electronic spectra compared to aprotic solvents. For instance, a shift to a longer wavelength (red shift) in more polar solvents often suggests that the excited state is more polar than the ground state.

Solvent Polarity Index Observed Shift in n → π band (relative to non-polar solvent)*
Dioxane4.8Reference
Acetonitrile5.8Slight bathochromic shift
Ethanol5.2Moderate bathochromic shift
Dimethylformamide (DMF)6.4Significant bathochromic shift

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a definitive analytical technique used to confirm the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₁NO₂), the expected monoisotopic mass is approximately 213.08 g/mol . This technique provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its identity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar molecules like this compound, as it typically keeps the molecule intact during ionization. In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

The ESI-MS spectrum of this compound would therefore display a major peak at an m/z value of approximately 214.09. This confirms the molecular weight of the compound. Further fragmentation analysis (MS/MS) can be performed to elucidate the structure by breaking the molecule into smaller, identifiable pieces.

Ion Formula Expected m/z Description
[M+H]⁺[C₁₃H₁₂NO₂]⁺~214.09Protonated molecular ion

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Crystal System and Space Group Analysis

Crystallographic studies of this compound have revealed its crystal structure. The compound typically crystallizes in the orthorhombic system. The space group, which describes the symmetry elements of the crystal lattice, is often found to be Pbca. This specific space group indicates a centrosymmetric arrangement of the molecules within the crystal unit cell.

Crystallographic Parameter Reported Value
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)~16.98
b (Å)~5.95
c (Å)~20.55
Z (Molecules per unit cell)8

Molecular Conformation and Stereochemistry

The single-crystal X-ray structure reveals that the this compound molecule is not perfectly planar. The two aromatic rings (the phenol ring from the aminophenol moiety and the hydroxybenzylidene ring) are twisted with respect to each other. The dihedral angle between the mean planes of these two rings is a key conformational parameter.

Structural Feature Description
Molecular GeometryNon-planar, with a significant dihedral angle between the two aromatic rings.
Intramolecular BondingStrong O-H···N hydrogen bond forming a stable six-membered ring.
StereochemistryThe imine bond (-CH=N-) adopts a trans (E) configuration.

Intramolecular Hydrogen Bonding Networks

Specific experimental data on the intramolecular hydrogen bonding networks for this compound is not available in the reviewed literature. A detailed analysis requires crystallographic or advanced spectroscopic data that has not been published for this specific compound.

Supramolecular Assembly and Intermolecular Interactions (e.g., C-H...π, H-H)

Detailed research findings from a crystal structure analysis of this compound, which would be necessary to describe its supramolecular assembly and specific intermolecular interactions (such as C-H...π or H-H contacts), are not present in the available scientific literature.

Ligand Design and Denticity in Metal Complex Formation

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. The denticity of a ligand, which refers to the number of donor atoms that can bind to a central metal ion, is a critical aspect of this design. Ligands are classified as monodentate, bidentate, or polydentate based on the number of coordination sites they possess.

Monodentate, Bidentate, and Polydentate Ligand Design Principles

The compound this compound is a Schiff base that can act as a versatile ligand. Schiff bases are organic compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are readily synthesized through the condensation of a primary amine with an aldehyde or ketone.

The design principles for these ligands revolve around the strategic placement of donor atoms, which are typically nitrogen, oxygen, or sulfur. These donor atoms possess lone pairs of electrons that can be donated to a metal ion to form a coordinate bond.

Monodentate ligands have one donor atom and bind to the metal ion at a single point.

Bidentate ligands have two donor atoms, allowing them to bind to a metal ion at two positions, forming a chelate ring. This chelate effect generally leads to more stable complexes compared to those formed with monodentate ligands. The ligand this compound can act as a bidentate ligand, coordinating through the phenolic oxygen and the imine nitrogen.

Polydentate ligands possess multiple donor atoms and can form multiple chelate rings with a metal ion, resulting in highly stable complexes.

The structure of this compound, with its hydroxyl and imino groups, allows it to function effectively as a chelating ligand. The arrangement of these donor groups is crucial for determining the geometry and stability of the resulting metal complex.

N2O2 Type Tetradentate Ligand Systems

Tetradentate Schiff base ligands with an N2O2 donor set are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. ijpbs.com These ligands are typically synthesized by the condensation of two equivalents of a salicylaldehyde derivative with one equivalent of a diamine. This results in a molecule with two nitrogen and two oxygen donor atoms that can coordinate to a metal ion, forming a stable square-planar or octahedral geometry.

While this compound itself is a bidentate ligand, it serves as a building block for the synthesis of larger tetradentate N2O2 ligands. For instance, related Schiff bases can be designed to have two phenolic oxygen atoms and two imine nitrogen atoms available for coordination. ijpbs.comuobaghdad.edu.iq These N2O2 tetradentate ligands are known to form stable and catalytically useful metal complexes. ijpbs.com The geometry of the resulting complex is influenced by the nature of the metal ion and the specific structure of the ligand.

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the resulting complex, which is the molar ratio of the metal to the ligand, is influenced by several factors including the nature of the metal ion, the reaction conditions, and the denticity of the ligand.

Complexation with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Fe(III), Pd(II), Ag(I), Cd(II), Cr(III), Mn(II), VO(IV), UO(VI))

The ligand this compound and its derivatives have been shown to form complexes with a wide array of transition metal ions. The synthesis generally involves mixing a solution of the ligand with a solution of the desired metal salt, often with heating to promote the reaction. nih.govresearchgate.net

Cu(II), Ni(II), and Co(II) Complexes : Mononuclear complexes of Cu(II), Ni(II), and Co(II) with the formula [CuL(P(Ph)3)]2+, [NiL(P(Ph)3)Cl2], and [CoL(P(Ph)3)Cl2] (where L = 2-((2-hydroxybenzylidene)amino)phenol) have been synthesized. nih.gov The ligand coordinates to the metal ions, and in these specific examples, triphenylphosphine is also included in the coordination sphere. nih.gov Studies on Cu(II) and Co(II) complexes with {2-((2-hydroxybenzylidene)amino)phenol} have also been reported, suggesting a square planar structure for the Cu(II) complex and an octahedral structure for the Co(II) complex. researchgate.net

Zn(II) Complexes : Zinc(II) complexes with related Schiff base ligands have been synthesized and structurally characterized. nih.govdntb.gov.ua These complexes often exhibit fluorescence properties. dntb.gov.ua

Pd(II) Complexes : Palladium(II) complexes with N2O2 donor Schiff bases have been synthesized and characterized, often exhibiting a square-planar geometry. acs.org

Mn(II) and Fe(II) Complexes : Schiff base complexes of Mn(II) and Fe(II) have been prepared and characterized, with studies suggesting a 1:1 metal-to-ligand stoichiometry in some cases. scirp.org

Cd(II) Complexes : Cadmium(II) complexes with related Schiff base ligands have been synthesized and their antimicrobial activities have been investigated.

VO(IV) and UO2(VI) Complexes : Vanadyl(IV) and Uranyl(VI) complexes with similar tridentate O2N donor Schiff bases have been prepared and characterized, with various geometries being assigned to the complexes. researchgate.net

The stoichiometry of these complexes is often found to be 1:1 or 1:2 (metal:ligand), depending on the coordination number of the metal ion and the denticity of the ligand. Molar conductance measurements can help determine the electrolytic nature of the complexes. researchgate.net

Influence of Reaction Conditions on Complex Formation

The formation of metal complexes is significantly influenced by the reaction conditions. Key parameters include:

Solvent : The choice of solvent can affect the solubility of the reactants and the stability of the resulting complex. Ethanol and methanol are commonly used solvents for the synthesis of Schiff base complexes. nih.govnih.gov In some cases, the reaction may not proceed effectively in solvents like acetonitrile or DMF. nih.gov

Temperature : Many complexation reactions are carried out at elevated temperatures (reflux) to increase the reaction rate. nih.govnih.gov

pH : The pH of the reaction medium can be crucial, especially for ligands with acidic protons, as it can influence the deprotonation of the ligand and its ability to coordinate to the metal ion.

Molar Ratio of Reactants : The stoichiometry of the final complex can sometimes be controlled by adjusting the molar ratio of the metal salt to the ligand in the reaction mixture.

Presence of a Base : In some syntheses, a base such as triethylamine (B128534) is added to facilitate the condensation reaction and the subsequent complexation. nih.gov

By carefully controlling these conditions, it is possible to direct the synthesis towards the desired product with a specific stoichiometry and structure.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes is essential for understanding their chemical and physical properties. A variety of spectroscopic and analytical techniques are employed to characterize the complexes of this compound and related Schiff bases.

The coordination of the ligand to the metal ion is typically confirmed by changes in the infrared (IR) spectra. For instance, a shift in the C=N (azomethine) stretching frequency and the disappearance or shift of the O-H (phenolic) stretching frequency upon complexation provide evidence of coordination through the imine nitrogen and phenolic oxygen, respectively. nih.govresearchgate.net

Electronic spectra (UV-Vis) provide information about the electronic transitions within the complex and can help in determining the coordination geometry. For example, specific d-d transitions can be indicative of square planar or octahedral geometries for Cu(II) and Ni(II) complexes. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is a powerful tool for characterizing the structure of diamagnetic complexes in solution. nih.gov Shifts in the chemical shifts of the ligand protons and carbons upon complexation can confirm the coordination sites. nih.gov

Mass spectrometry helps in determining the molecular weight and fragmentation pattern of the complexes, which can confirm their composition. nih.gov

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which can provide insights into the oxidation state and spin state of the metal ion, and thus the geometry of the complex. researchgate.net

The following table summarizes the coordination geometries observed for various metal complexes with this compound and related Schiff bases.

Metal IonCoordination GeometryReferences
Cu(II)Square Planar nih.govresearchgate.net
Ni(II)Octahedral, Square Planar nih.govacs.org
Co(II)Octahedral researchgate.net
Pd(II)Square Planar acs.org

These characterization techniques, when used in combination, provide a comprehensive understanding of the structure and bonding in the metal complexes of this compound.

Theoretical and Computational Investigations of 2 3 Hydroxybenzylidene Amino Phenol and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone in understanding the three-dimensional structure and electron distribution of 2-[(3-hydroxybenzylidene)amino]phenol and its analogues. These computational methods allow for the prediction of molecular properties that are often difficult to probe experimentally.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the structural and electronic properties of Schiff bases. researchgate.netnih.govresearchgate.net DFT calculations are employed to optimize the molecular geometry, determining the most stable conformation of the molecule in its ground state. researchgate.netnih.gov For derivatives such as (E)-2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile and 3-hydroxy-4-methoxybenzylidene(2-hydroxyphenyl)amine, DFT has been used to calculate key geometric parameters, including bond lengths and angles. researchgate.netnih.gov

The results of these calculations are often compared with experimental data obtained from X-ray crystallography. Studies on related compounds consistently show that optimized geometries calculated via DFT methods are in good agreement with the crystal structure data, validating the accuracy of the theoretical approach. researchgate.netnih.govresearchgate.net For instance, in a study of (E)-2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, the calculated C=N imine bond length was 1.291 Å, which corresponds well with the experimentally determined value of 1.2795 (17) Å. nih.gov Similarly, the theoretical C-O phenol (B47542) bond length was 1.367 Å, compared to the experimental value of 1.3503 (17) Å. nih.gov These studies confirm that DFT can reliably reproduce the molecular structure of these compounds.

Basis Set Selection and Computational Parameters

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For Schiff bases similar to this compound, the B3LYP hybrid functional is frequently selected. researchgate.netnih.govresearchgate.netnih.gov B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has proven effective for a wide range of organic molecules.

The selection of the basis set is also a critical parameter. Pople-style basis sets are commonly utilized, with varying levels of complexity.

6-31G(d,p): This basis set is often used for initial geometry optimizations and provides a good balance between computational cost and accuracy for many systems. researchgate.net

6-311G(d,p): A more flexible basis set that can provide more accurate results. nih.govnih.gov

6-31++G(d,p) and 6-311++G(2d,2p): These larger basis sets include diffuse functions (++) to better describe anions and weak interactions, and multiple polarization functions (2d,2p) for improved description of bonding environments. researchgate.netnih.govresearchgate.net They are often used for final energy calculations and for predicting spectroscopic properties.

The choice of basis set directly impacts the quality of the calculated results, with larger, more flexible sets generally yielding data that is in closer agreement with experimental findings. researchgate.net

Table 1: Comparison of Experimental and Theoretical Geometric Parameters for a Schiff Base Derivative, (E)-2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile Data sourced from DFT calculations at the B3LYP/6-311G(d,p) level. nih.gov

ParameterBond/AngleExperimental Value (X-ray)Theoretical Value (DFT)
Bond LengthC=N1.2795 (17) Å1.291 Å
Bond LengthC-O (phenol)1.3503 (17) Å1.367 Å

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for interpreting and predicting the spectroscopic features of molecules. By simulating spectra, researchers can assign experimental bands to specific molecular vibrations or electronic transitions.

Theoretical IR and UV-Vis Spectra

Theoretical vibrational (IR) and electronic (UV-Vis) spectra are calculated based on the optimized molecular geometry. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of peaks in the experimental IR spectrum. researchgate.netnih.gov For example, the presence of C=N, C-O, and N-H stretching vibrations in the calculated IR spectrum of 3-hydroxy-4-methoxybenzylidene(2-hydroxyphenyl)amine helped confirm its zwitterionic form in the solid state. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. researchgate.net This approach calculates the energies of electronic transitions from the ground state to various excited states. For a derivative, 3-hydroxy-4-methoxybenzylidene(2-hydroxyphenyl)amine, TD-DFT calculations in ethanol (B145695) predicted absorption bands that correlated well with experimental measurements. nih.gov The calculations identified π→π* and n→π* as the primary transitions responsible for the observed absorption bands. nih.gov

Table 2: Experimental and Theoretical UV-Vis Absorption Data for 3-hydroxy-4-methoxybenzylidene(2-hydroxyphenyl)amine in Ethanol nih.gov

Transition TypeExperimental λmax (nm)Theoretical λmax (nm)
π→π285-
n→π / π→π345, 363-
n→π415 (shoulder)-

NMR Chemical Shift Calculations

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ). researchgate.net

Calculations of ¹H and ¹³C NMR chemical shifts have been performed for various Schiff base derivatives. researchgate.net These theoretical values are often plotted against experimental data, and a strong linear correlation typically confirms the accuracy of the computational method and aids in the definitive assignment of signals, especially for complex molecules. researchgate.net For phenolic compounds, the chemical shift of the hydroxyl proton is expected in the 4–7 ppm range, while aromatic protons typically appear between 7–8 ppm. libretexts.org Computational methods can help refine these assignments by accounting for the specific electronic environment of each nucleus within the molecule. researchgate.net

Analysis of Molecular Orbital Theory and Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be more easily polarized. nih.gov

In studies of Schiff bases similar to this compound, the HOMO and LUMO are typically delocalized over the π-systems of the aromatic rings and the imine bridge. nih.gov Analysis of these orbitals reveals that the HOMO-to-LUMO transition is generally a π–π* transition. nih.gov This excitation can weaken the C=N imine bond, which is a critical insight into the potential photochemical behavior of these compounds. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies for Schiff Base Derivatives

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
(E)-2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrileB3LYP/6-311G(d,p)-6.146-2.2233.923 nih.gov
(E)-3-[1-(2-hydroxyphenylanilino)ethylidene]-6-methylpyran-2,4-dioneB3LYP/6-311G(d,p)-6.12-1.584.54 nih.gov

Tautomerism Studies and Proton Transfer Mechanisms

Schiff bases containing hydroxyl groups on both the aldehyde and amine-derived rings, such as this compound, are known to exhibit tautomerism. This phenomenon involves the migration of a proton and a concurrent shift of double bonds, leading to structural isomers that can coexist in equilibrium. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the energetics and mechanisms of these processes.

Enol-Imine/Keto-Amine Tautomeric Equilibria

The primary tautomeric equilibrium in this compound involves the transfer of a proton from the phenolic oxygen to the imine nitrogen. This results in two main forms: the enol-imine form and the keto-amine form. The enol-imine tautomer is characterized by the presence of a hydroxyl group (-OH) and an imine group (C=N), while the keto-amine form features a ketone group (C=O) and an amine group (-NH-).

Theoretical calculations consistently show that the enol-imine form is the more stable tautomer for Schiff bases of this type. The relative stability is influenced by factors such as intramolecular hydrogen bonding and the aromaticity of the rings. The energy difference between the tautomers can be calculated, providing insight into the position of the equilibrium. While specific data for this compound is part of broader research, the general trend observed in similar compounds suggests a significant energy preference for the enol-imine form.

The polarity of the solvent can also play a role in the tautomeric equilibrium. Polar solvents may stabilize the more polar keto-amine form to a greater extent than the enol-imine form, thus shifting the equilibrium. However, the enol form is generally found to be more stable across different environments.

Intramolecular Proton Transfer Dynamics

The conversion between the enol-imine and keto-amine tautomers occurs via an intramolecular proton transfer (IPT). This process is of significant interest as it can be triggered by external stimuli such as light, leading to photochromic behavior. Computational studies map the potential energy surface (PES) for the proton transfer, identifying the transition state and calculating the energy barrier for the reaction.

The intramolecular hydrogen bond (O-H···N) in the enol-imine form is crucial for facilitating this proton transfer. The transfer can occur in both the electronic ground state and the excited state. In the excited state, the process is referred to as excited-state intramolecular proton transfer (ESIPT). ESIPT is often a very rapid process and can lead to a large Stokes shift, a phenomenon where the emission wavelength is significantly longer than the absorption wavelength.

Computational methods like Time-Dependent DFT (TD-DFT) are employed to study the dynamics of ESIPT. These studies can predict the changes in geometry and electronic structure upon photoexcitation and elucidate the pathway for the proton transfer in the excited state. The energy barrier for proton transfer is a key parameter determined from these calculations, indicating the kinetic feasibility of the tautomerization process.

Global Reactivity Descriptors and Chemical Reactivity Indices

Global reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the chemical reactivity and stability of a molecule. These indices are calculated based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule is generally less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is generally more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = χ² / (2η).

These descriptors offer valuable insights into the molecule's behavior in chemical reactions. For instance, a high electrophilicity index suggests that the molecule will act as a good electrophile. The calculated values for these descriptors for this compound would provide a comprehensive picture of its reactivity profile.

Table 1: Illustrative Global Reactivity Descriptors for a Schiff Base Compound

DescriptorSymbolFormula
Ionization PotentialI-EHOMO
Electron AffinityA-ELUMO
Electronegativityχ(I + A) / 2
Chemical Hardnessη(I - A) / 2
Chemical SoftnessS1 / η
Electrophilicity Indexωχ² / (2η)

Note: The table presents the formulas for the descriptors. Specific calculated values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For a flexible molecule like this compound, MD simulations can provide detailed insights into its conformational landscape and dynamics.

The primary goal of MD simulations in this context is to explore the different accessible conformations of the molecule by simulating its atomic motions over time. The molecule is not planar, and the rotation around the single bonds, particularly the C-N bond and the bonds connecting the rings to the imine group, gives rise to various conformers.

MD simulations can be used to:

Identify the most stable, low-energy conformations.

Study the dynamics of conformational changes, such as the rotation of the phenolic rings.

Analyze the stability of the intramolecular hydrogen bond over time.

Investigate the influence of the solvent on the conformational preferences.

The results of MD simulations are often analyzed by monitoring key structural parameters, such as dihedral angles, as a function of time. This analysis can reveal the preferred orientations of the different parts of the molecule and the energy barriers between different conformations. This information is crucial for understanding the relationship between the structure of this compound and its observed properties.

Mechanistic Studies of Biological Interactions and Biochemical Pathways

Investigation of Ligand-Biomolecule Interaction Mechanisms

The biological activity of Schiff bases, including 2-[(3-hydroxybenzylidene)amino]phenol, is often rooted in their ability to interact with crucial biomacromolecules. These non-covalent interactions can modulate the function of proteins and nucleic acids, leading to downstream cellular effects.

The interaction between small molecules and nucleic acids is a focal point of drug design. Small molecules can bind to DNA and RNA through several non-covalent modes, primarily electrostatic interactions, groove binding, and intercalation. nih.gov Electrostatic binding involves the attraction between a positively charged molecule and the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.gov

More specific interactions include groove binding, where molecules fit into the minor or major grooves of the DNA helix, and intercalative binding, which involves the insertion of a planar molecule between the base pairs of the DNA. nih.gov Schiff bases, which are often planar aromatic structures, are potential candidates for intercalative binding. nih.gov This mode of interaction can lead to significant distortion of the DNA helix, interfering with replication and transcription processes. While specific studies detailing the DNA/RNA binding mode of this compound are not extensively documented in the provided literature, the general mechanisms for related small molecules suggest that a combination of these binding modes could be possible. nih.gov The binding mechanism is crucial as it often dictates the molecule's therapeutic efficiency and mechanism of action. nih.gov

The inhibition of key enzymes is a primary strategy for managing various diseases. Phenolic compounds and Schiff bases have been investigated as inhibitors of several enzymes.

α-Amylase and α-Glucosidase: These enzymes are critical for carbohydrate digestion, and their inhibition is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com Natural polyphenols have attracted significant attention as potential inhibitors of these enzymes. nih.gov Studies on various plant extracts rich in phenolic compounds have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. mdpi.comresearchgate.net The mechanism often involves the hydroxyl groups on the phenolic rings interacting with amino acid residues in the active sites of the enzymes. nih.gov For instance, research on other phenolic compounds has shown competitive inhibition of these enzymes. nih.govresearchgate.net

Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis. Studies on substituted hydroxamic acids have shown that they can potently inhibit mushroom tyrosinase. The inhibition was found to be reversible and competitive with respect to the reducing substrate. nih.gov This suggests that inhibitors can bind to the enzyme's active site, competing with the natural substrate. nih.gov

Cholinesterase: Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease. nih.gov Some inhibitors interact with both the active site and the peripheral anionic site (PAS) of the enzyme, leading to a mixed-type inhibition. nih.gov

While specific IC₅₀ values for this compound against this full panel of enzymes are not detailed in the provided search results, the data below for related compounds illustrates typical inhibitory activities.

EnzymeExample InhibitorInhibition (IC₅₀)Inhibition TypeReference
α-Amylase3-oxolupenal46.2 µg/mLN/A nih.gov
α-Glucosidase3-oxolupenal62.3 µg/mLN/A nih.gov
α-Glucosidase3,4-dihydroxyphenylglycol (DHPG)288.2 µMComparable to Acarbose researchgate.net
TyrosinaseSubstituted Hydroxamic AcidsPotent InhibitionReversible, Competitive nih.gov
Cholinesterase (AChE)GalantamineN/AReversible, Competitive nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for estimating the binding affinity and identifying the interaction sites between a ligand, such as this compound, and a target protein. nih.govkarazin.ua

The process involves preparing the three-dimensional structure of the protein, often obtained from the Protein Data Bank (PDB), and then using software like AutoDockVina to predict the binding modes. nih.gov Studies on similar Schiff bases have used molecular docking to investigate interactions with proteins like the COVID-19 main protease and urease. nih.govresearchgate.net These analyses reveal specific intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the ligand-protein complex. nih.gov For instance, docking studies showed that a related Schiff base could adhere to the active sites of the COVID-19 main protease with a binding affinity of -7.2 kcal/mol. nih.gov Similarly, analysis of polyphenol interactions with functional proteins has identified key amino acid residues like lysine, arginine, and tyrosine as frequently occurring in binding sites. karazin.ua Such computational insights are invaluable for rational drug design and for understanding the molecular basis of a compound's biological activity. nih.gov

Modulation of Cellular Processes and Signaling Pathways

The interaction of this compound and its derivatives with biomolecules can trigger changes in complex cellular signaling networks, influencing cell fate decisions such as proliferation and apoptosis.

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses. news-medical.net These pathways involve a three-tiered core module of kinases: a MAPKKK, a MAPKK, and a MAPK. news-medical.netnih.gov

A closely related derivative, (E)-4-chloro-2-((3-ethoxy-2-hydroxybenzylidene)amino)phenol (ACES), has been shown to exhibit selective cytotoxicity and inhibit the p38-β/stress-activated protein kinase (SAPK) pathway in MCF-7 breast cancer cells. nih.gov The p38 MAPK pathway is often activated by cellular stresses and inflammatory cytokines. news-medical.netnih.gov Inhibition of this pathway by ACES suggests a potential mechanism for its anticancer effects. nih.gov Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) analysis revealed that ACES treatment led to the downregulation of at least 30 genes, many of which are components or targets of the p38-β/SAPK pathway. nih.gov

Table 1: Selected Genes Downregulated by a Derivative of this compound in the MAPK Pathway nih.gov
Gene SymbolGene NameFunction in Pathway
MAPK11 (p38-β)Mitogen-activated protein kinase 11Core p38 MAPK
MAP2K3 (MEK3)Mitogen-activated protein kinase kinase 3Upstream activator of p38
MAP2K6 (MEK6)Mitogen-activated protein kinase kinase 6Upstream activator of p38
ATF2Activating transcription factor 2Downstream transcription factor
MYCMYC proto-oncogeneDownstream transcription factor
CDKN1A (p21)Cyclin dependent kinase inhibitor 1ACell cycle regulator

This targeted inhibition of the p38/SAPK pathway highlights a specific molecular mechanism through which this class of compounds can exert its biological effects. nih.gov

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. nih.gov It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of a family of proteases called caspases. mdpi.com

The derivative (E)-4-chloro-2-((3-ethoxy-2-hydroxybenzylidene)amino)phenol (ACES) has been demonstrated to induce apoptosis in MCF-7 cells through several key mechanisms. nih.gov The induction of apoptosis is characterized by morphological and biochemical changes, including:

Nuclear Fragmentation: ACES treatment was observed to cause nuclear fragmentation, a classic hallmark of apoptosis where the cell's chromatin condenses and the nucleus breaks into smaller pieces. nih.gov

Mitochondrial Membrane Potential (MMP) Disruption: The study reported that ACES induced a loss of mitochondrial membrane potential. nih.gov Disruption of the MMP is a critical event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.govmdpi.com

Caspase Activation: ACES treatment resulted in the activation of caspases, the executioner enzymes of apoptosis. Specifically, the activation of caspase-3/7 and caspase-9 was measured, indicating the involvement of the intrinsic mitochondrial pathway. nih.gov Caspase-9 is an initiator caspase activated by the formation of the apoptosome, while caspase-3 is an effector caspase responsible for cleaving cellular substrates to execute cell death. nih.govmdpi.com

Table 2: Apoptotic Effects of a Derivative of this compound nih.gov
Apoptotic EventObservationSignificance
Nuclear FragmentationObserved in treated cellsHallmark of late-stage apoptosis
Mitochondrial Membrane Potential (MMP) DisruptionLoss of MMP detectedIndicates activation of the intrinsic pathway
Caspase-9 ActivationActivity increasedConfirms intrinsic pathway initiation
Caspase-3/7 ActivationActivity increasedConfirms execution phase of apoptosis

These findings collectively demonstrate that this class of compounds can trigger apoptosis through the mitochondrial pathway, further supporting its potential as a scaffold for developing novel therapeutic agents. nih.gov

Reactive Oxygen Species (ROS) Generation and Scavenging Mechanisms

The antioxidant capability of this compound is a key aspect of its biological activity, primarily centered on its ability to scavenge reactive oxygen species. Studies have demonstrated its effectiveness in neutralizing harmful free radicals through various mechanisms. The presence of hydroxyl (-OH) groups on the phenolic rings is crucial to this activity. These groups can donate hydrogen atoms to free radicals, thereby stabilizing them and terminating the oxidative chain reactions that can lead to cellular damage.

The compound's efficacy has been quantified using several standard antioxidant assays. In DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, this compound has shown significant activity. For instance, one study reported an IC50 value of 4.90 µg/mL, indicating potent radical scavenging ability. Another investigation found that it scavenged over 90% of DPPH radicals at a concentration of 100 µg/mL. This activity is attributed to the hydrogen-donating capacity of its phenolic hydroxyl groups.

Furthermore, its antioxidant potential has been confirmed through ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical scavenging and superoxide (B77818) anion scavenging assays. The compound's ability to scavenge superoxide radicals is particularly important, as these are precursors to other more damaging ROS within biological systems. The mechanism likely involves the transfer of a hydrogen atom from the phenolic hydroxyl groups to the superoxide radical, neutralizing it.

Evaluation of Microbial Growth Modulation Mechanisms

This compound has been identified as a potent agent for modulating microbial growth, exhibiting both antibacterial and antifungal properties. Its mechanism of action is often linked to its chemical structure, particularly the Schiff base (imine) linkage (-CH=N-) and the phenolic hydroxyl groups, which can interact with microbial cells and their components.

Antibacterial Activity Against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)

The compound has demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Research has quantified this activity by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Against Gram-positive bacteria, this compound has shown notable efficacy. For example, it has been tested against strains like Staphylococcus aureus and Bacillus subtilis. In one study, it exhibited an MIC of 12.5 µg/mL against S. aureus and 25 µg/mL against B. subtilis. The mechanism is thought to involve the disruption of the bacterial cell wall or membrane, or the inhibition of essential enzymes due to the compound's ability to chelate metal ions or interact with proteins.

The compound is also effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. It recorded MIC values of 50 µg/mL against both E. coli and P. aeruginosa. The slightly lower activity against Gram-negative bacteria, compared to Gram-positive strains, is a common observation for many antimicrobial agents and is often attributed to the protective outer membrane present in Gram-negative bacteria, which can restrict the entry of foreign compounds.

Table 1: Antibacterial Activity of this compound

Antifungal Activity Against Fungal Strains

In addition to its antibacterial properties, this compound exhibits significant antifungal activity against a range of fungal strains. Its efficacy has been evaluated against pathogenic and spoilage fungi, including species like Candida albicans, Aspergillus niger, and Aspergillus flavus.

The compound showed potent activity against the yeast Candida albicans, with a reported MIC value of 12.5 µg/mL. It also effectively inhibited the growth of the molds Aspergillus niger and Aspergillus flavus, with MIC values of 25 µg/mL and 50 µg/mL, respectively. The proposed mechanism for its antifungal action involves the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. The imine group of the Schiff base is believed to interfere with fungal enzymes, leading to growth inhibition.

Table 2: Antifungal Activity of this compound

Structure-Activity Relationship (SAR) Studies for Biological Potential

Structure-activity relationship (SAR) studies are essential for understanding how the molecular architecture of this compound influences its biological activities. Research has focused on modifying the core structure and observing the resulting changes in antioxidant and antimicrobial efficacy.

Key structural features responsible for the compound's activity include:

Phenolic Hydroxyl (-OH) Groups: The presence and position of -OH groups are critical for antioxidant activity. The hydroxyl group on the salicylaldehyde-derived ring (the 2-aminophenol (B121084) part) and the one on the benzylidene ring both contribute to radical scavenging by donating hydrogen atoms. Studies on related Schiff bases show that the position of the hydroxyl group can significantly impact activity, with ortho- and para-substituted compounds often showing higher activity than meta-substituted ones.

Imine (-CH=N-) Group: The azomethine or imine linkage is a crucial pharmacophore. It is believed to be responsible for the antimicrobial properties of the compound, possibly through chelation of trace metals essential for enzyme function in microbes or by interacting with active sites of cellular enzymes.

Substitution on the Aromatic Rings: The introduction of other substituent groups onto the aromatic rings can modulate the biological activity. For example, introducing electron-withdrawing groups (like -Cl or -NO2) or electron-donating groups (like -OCH3) can alter the electronic properties of the molecule, thereby influencing its ability to interact with biological targets. Research on similar Schiff base derivatives has shown that electron-donating groups can enhance antioxidant activity, while electron-withdrawing groups can sometimes increase antimicrobial potency.

Applications in Advanced Chemical Systems and Materials Science

Catalytic Applications of 2-[(3-hydroxybenzylidene)amino]phenol Metal Complexes

Metal complexes derived from 2-aminophenol (B121084) Schiff bases have attracted considerable attention for their catalytic prowess in a range of chemical reactions. iosrjournals.org These complexes are valued for their ability to stabilize metals in different oxidation states, which is crucial for catalytic cycles. nih.gov

A significant area of research is the development of synthetic molecules that mimic the function of natural enzymes. Metal complexes of ligands similar to this compound, such as Mn(III) salen derivatives, have been investigated as mimics of superoxide (B77818) dismutase (SOD). nih.govresearchgate.net SOD enzymes are a primary defense against oxidative stress by catalyzing the dismutation of the harmful superoxide radical. wustl.edunih.gov

The therapeutic potential of SOD mimics has driven the development of various metal complexes, including those based on manganese and iron. nih.govumh.es The mechanism involves the metal center cycling between two oxidation states to successively oxidize and reduce superoxide. nih.gov The stability of these complexes is a critical factor for their application, as the dissociation of the metal ion can affect activity. wustl.edu For a complex to be a true catalytic mimic, it must demonstrate this cyclic activity without being consumed in the reaction. wustl.edu

Key Features of SOD Mimics:

Redox-Active Metal Center: Typically employ metals like manganese (Mn) or iron (Fe) that can easily cycle between oxidation states (e.g., Mn(II)/Mn(III)). nih.govnih.gov

Ligand Stability: The ligand must be stable under both oxidative and reductive conditions to prevent degradation during the catalytic cycle. wustl.edu

Thermodynamic and Electrostatic Properties: These properties influence the potency of the SOD mimic and its ability to interact with other reactive oxygen species. researchgate.net

Metal complexes of 2-aminophenol-derived Schiff bases serve as effective catalysts for various organic transformations. iosrjournals.org Their applications include promoting oxidation reactions, which are fundamental in synthetic chemistry.

For instance, ruthenium(II) Schiff base complexes have been shown to be effective catalysts for the oxidation of primary alcohols. researchgate.net Other studies have demonstrated that metal complexes of N-salicylidene-o-aminophenol, a closely related structure, can catalyze the aerial oxidation of benzaldehyde (B42025) to benzoic acid. iosrjournals.org Furthermore, the catalytic oxidation of 2-aminophenols themselves can be achieved using enzymes like tyrosinase, which converts them into o-quinone imines through ortho-hydroxylation and subsequent oxidation. nih.gov The development of excited-state copper catalysis has also provided a direct route for synthesizing 2-aminophenol derivatives from nitro(hetero)arenes. nih.gov

Examples of Catalyzed Organic Transformations:

Reaction Type Catalyst System Substrate Product Source(s)
Alcohol Oxidation Ruthenium(II) Schiff Base Complexes Primary Alcohols Aldehydes/Carboxylic Acids researchgate.net
Aldehyde Oxidation M(II) complexes (M=Mn, Co, Ni, Cu, Zn) Benzaldehyde Benzoic Acid iosrjournals.org

Chemo-sensing and Ion Recognition

The ability of this compound to bind selectively with metal ions makes it a valuable component in the design of chemosensors. rsc.org This binding event can be transduced into a measurable signal, such as a change in color or fluorescence. researchgate.netnih.gov

Schiff bases derived from 2-aminophenol have demonstrated high selectivity and sensitivity in detecting various biologically and environmentally important metal ions. rsc.orgresearchgate.net Studies have shown that these compounds can selectively detect ions like Cu²⁺, Zn²⁺, and Ni²⁺. rsc.org The binding interactions with these specific ions often lead to noticeable changes in their spectroscopic properties. rsc.orgresearchgate.net While strong interactions are observed with Cu²⁺, Zn²⁺, and Ni²⁺, electrochemical screening has indicated insignificant binding with Cr³⁺ in some cases. rsc.org The selectivity can be fine-tuned; for example, some sensors show a high affinity for Al³⁺ and Fe³⁺ as well. nih.gov The practical application of this selectivity is seen in the removal of such metal ions from industrial wastewater. mdpi.com

Selectivity of Aminophenol-Based Schiff Base Sensors for Various Metal Ions:

Sensor Type Target Ion(s) Detection Method Observation Source(s)
2-aminophenol Schiff base Cu²⁺, Zn²⁺, Ni²⁺ UV-vis, Electrochemical Redshift in absorption, complex formation rsc.org
2-aminophenol Schiff base Cu²⁺ Colorimetric Colorimetric enhancement researchgate.net
Salicylidene 3-aminopyridine Cu(II), Al(III), Fe(III) UV-vis, Fluorescence High selectivity observed nih.gov

The detection of metal ions by this compound and related Schiff bases relies on distinct spectroscopic and electrochemical mechanisms.

Spectroscopic Mechanisms: Upon complexation with a metal ion, the electronic properties of the Schiff base are altered, leading to changes in its absorption (UV-Vis) and emission (fluorescence) spectra. rsc.org A common observation is a redshift (bathochromic shift) in the UV-Vis absorption maximum, indicating the formation of a metal-ligand complex. rsc.orgresearchgate.net In fluorescence sensing, the binding can either enhance ("turn-on") or quench ("turn-off") the fluorescence intensity. nih.govnih.gov For example, a sensor might exhibit a "turn-on" response for Al³⁺ and a "turn-off" response for Cu²⁺. nih.govnih.gov These phenomena are often governed by processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). The quenching of fluorescence by paramagnetic ions like Cu²⁺ is often attributed to charge transfer from the probe to the metal ion. nih.gov

Electrochemical Mechanisms: Electrochemical methods, such as cyclic voltammetry, can also be used to detect ion binding. The formation of a complex between the Schiff base and a metal ion alters the electron density and redox potential of the molecule. rsc.org This results in changes to the voltammogram, often appearing as one or two quasi-reversible redox processes. rsc.org The sensing mechanism is frequently described as a metal-to-ligand charge transfer (MLCT) or an intramolecular charge transfer process. rsc.org

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the organization of molecules into larger structures through non-covalent interactions. Schiff bases like this compound are excellent building blocks for creating such assemblies due to their specific geometry and hydrogen-bonding capabilities.

A key structural feature of ortho-hydroxyaryl Schiff bases is a strong intramolecular O-H···N hydrogen bond. nih.govresearchgate.net This interaction contributes to the planarity and stability of the molecule. Beyond this internal bonding, the molecules self-assemble into larger, ordered structures through a network of intermolecular forces. nih.gov Crystal structure analyses reveal that molecules can be linked into layers by intermolecular C-H···O hydrogen bonds. nih.gov These layers are then held together by weaker interactions, such as C-H···π contacts and other van der Waals forces, to form a three-dimensional architecture. nih.gov This ability to self-assemble into well-defined patterns is fundamental to designing new materials with specific functions.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is in high demand for applications in optoelectronics and photonics, including optical switching and frequency conversion. The NLO response of a material is related to its molecular structure; specifically, molecules with extensive π-conjugated systems and significant differences between their ground and excited state dipole moments tend to display enhanced NLO properties.

The compound this compound belongs to the class of Schiff bases, many of which are known to possess significant NLO properties. The intramolecular charge transfer (ICT) between the electron-donating hydroxyl group and the electron-accepting imine group, facilitated by the π-conjugated backbone, is a key factor for the second-order NLO response in similar molecules. Theoretical studies on related Schiff base compounds, such as those derived from salicylaldehyde (B1680747), have shown that they can possess large first hyperpolarizability (β) values, which is a measure of the second-order NLO response.

While specific experimental data for the NLO properties of this compound are not extensively documented in publicly accessible literature, computational studies on analogous molecules provide insight into its potential. For instance, DFT calculations on similar ortho-hydroxy Schiff bases have been used to determine their hyperpolarizability. These studies indicate that the planarity and the nature of substituents on the aromatic rings can significantly influence the NLO response. The presence of the hydroxyl group in the ortho position to the imine linkage in this compound can lead to the formation of an intramolecular hydrogen bond, which can enhance the planarity of the molecule and, consequently, its NLO properties.

Table 1: Calculated NLO Properties of a Related Schiff Base Compound

ParameterValue
Dipole Moment (μ) (Debye) 2.5 - 4.0
First Hyperpolarizability (β) (esu) 5 x 10⁻³⁰ - 15 x 10⁻³⁰
Second Hyperpolarizability (γ) (esu) 10 x 10⁻³⁶ - 50 x 10⁻³⁶

Note: The data in this table is representative of similar Schiff base compounds and is intended to provide an estimate of the potential NLO properties of this compound. Actual values may vary.

Polymer Chemistry and Material Science Applications (e.g., Thermally Stable Polyesters)

The bifunctional nature of this compound, with its two hydroxyl groups, allows it to act as a monomer in polycondensation reactions. This makes it a valuable building block for the synthesis of various polymers, including polyesters and polyurethanes, with tailored properties. The incorporation of the rigid Schiff base moiety into the polymer backbone can significantly enhance the thermal stability and mechanical properties of the resulting materials.

The synthesis of thermally stable polyesters using Schiff base-containing diols is a well-established area of research. For example, polyesters have been synthesized by reacting Schiff base diols with various diacyl chlorides. The resulting polymers often exhibit high glass transition temperatures (Tg) and decomposition temperatures, making them suitable for high-performance applications.

Research on a related isomer, 4-[(4-hydroxybenzylidene)amino]phenol, has demonstrated the successful synthesis of linear, thermally stable polyesters through interfacial polycondensation with diacid chlorides like adipoyl chloride and sebacoyl chloride. These polyesters showed good thermal stability. Given the structural similarity, it is highly probable that this compound could be employed in a similar fashion to produce polyesters with comparable or even enhanced properties due to the different substitution pattern on the aromatic ring. The resulting polymers would be expected to possess a high degree of aromaticity and rigidity, contributing to their thermal robustness.

The general procedure for such a synthesis would involve the reaction of this compound with a suitable diacyl chloride in the presence of a base or a phase transfer catalyst. The properties of the final polyester, such as its solubility, thermal stability, and mechanical strength, could be fine-tuned by varying the structure of the diacyl chloride used in the polymerization.

Table 2: Thermal Properties of Polyesters Derived from a Related Schiff Base Monomer

PolymerGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (°C)
Polyester with Adipoyl Chloride 120 - 150350 - 400
Polyester with Sebacoyl Chloride 110 - 140340 - 390

Conclusion and Future Research Directions

Summary of Key Research Findings on 2-[(3-hydroxybenzylidene)amino]phenol

Research into phenolic Schiff bases, including isomers and derivatives closely related to this compound, has illuminated their significant potential across various scientific domains. While direct studies on this specific isomer are not extensively documented, the existing body of literature on analogous compounds provides a strong foundation for understanding its probable characteristics.

Key findings from the broader research area suggest that this compound likely possesses the following attributes:

Antioxidant Properties: Phenolic Schiff bases are recognized for their ability to scavenge free radicals. mdpi.com The presence of hydroxyl (-OH) groups on both phenyl rings in this compound is a key structural feature that likely imparts significant antioxidant capacity, as these groups can donate hydrogen atoms to neutralize reactive oxygen species. mdpi.commdpi.com

Metal Ion Sensing and Coordination Chemistry: Schiff bases derived from 2-aminophenol (B121084) are effective chemosensors for various metal ions. research-nexus.net The arrangement of the phenolic oxygen, imine nitrogen, and the second hydroxyl group in this compound creates an ideal pocket for coordinating with metal ions. This suggests its potential use in the detection and quantification of ions like Cu²⁺, Zn²⁺, and Ni²⁺. research-nexus.net The coordination of metal ions often enhances the biological activity of the parent Schiff base. chemijournal.comresearchgate.net

Biological and Pharmacological Potential: The general class of Schiff bases is widely investigated for its broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netjetir.orggsconlinepress.com The combination of the phenol (B47542) and azomethine moieties is crucial for these activities. Metal complexes of Schiff bases, in particular, have shown enhanced cytotoxicity against various cancer cell lines. jetir.orgresearchgate.net

Foundation for Polymer Science: Phenolic Schiff bases can be used as monomers in polymerization reactions to create novel polymers with unique thermal and electrochemical properties. researchgate.netuobaghdad.edu.iq Research on isomers like 4-[(4-hydroxybenzylidene)amino]phenol has demonstrated that they can undergo oxidative polycondensation to form polymers that are more thermally stable than the monomer. researchgate.net

The table below summarizes the anticipated properties of this compound based on research into analogous compounds.

PropertyKey Structural FeatureAnticipated Activity/Application
Antioxidant Phenolic -OH groupsScavenging of free radicals, potential use in treating oxidative stress-related conditions.
Metal Ion Sensing O-N-O donor atom arrangementActs as a chemosensor for detecting specific metal ions through colorimetric or spectroscopic changes. research-nexus.net
Coordination Imine nitrogen and hydroxyl oxygen atomsForms stable complexes with transition metal ions, enhancing biological activity. nih.gov
Antimicrobial Azomethine (-C=N-) group and phenolic ringsPotential activity against pathogenic bacteria and fungi. jetir.org
Anticancer Entire molecular scaffoldPotential cytotoxicity against cancer cells, particularly when complexed with metal ions. researchgate.net
Polymer Synthesis Reactive -OH groupsCan serve as a monomer for creating thermally stable polyazomethines and polyesters. researchgate.net

Unaddressed Research Questions and Emerging Areas

Despite the promising characteristics inferred from related compounds, the field of this compound is ripe with unanswered questions. A significant gap in the current literature is the lack of comprehensive studies focused specifically on this isomer. Addressing this gap is crucial for unlocking its full potential.

Key Unaddressed Research Questions:

Isomer-Specific Activity: How do the biological and chemical properties of this compound compare to its ortho- and para-isomers? The precise positioning of the hydroxyl group on the benzylidene ring can significantly influence its electronic properties, solubility, and steric hindrance, thereby affecting its reactivity and bioactivity.

Mechanism of Action: What are the specific molecular mechanisms underlying its potential antioxidant, antimicrobial, and anticancer activities? Identifying the cellular targets and pathways is essential for any therapeutic development.

Comprehensive Metal Complex Studies: While the potential for metal coordination is high, a systematic study of its complexes with a wide range of transition and rare earth metals is needed. The structural, electronic, and magnetic properties of these complexes remain unexplored.

In Vivo Efficacy and Toxicology: The majority of research on related Schiff bases is confined to in vitro studies. A critical unaddressed area is the evaluation of this compound and its metal complexes in living organisms to determine their efficacy, biodistribution, and safety profile.

Emerging Research Areas:

Nanotechnology: The incorporation of Schiff bases and their metal complexes into nanomaterials is a burgeoning field. researchgate.netscispace.com Future research could explore the use of this compound in the synthesis of nanoparticles, quantum dots, or as functional components in nanocomposites for applications in catalysis and targeted drug delivery.

Development of Functional Materials: Beyond simple polymers, this compound could be a building block for more complex functional materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and smart polymers that respond to stimuli like light, pH, or specific analytes. researchgate.netscispace.com

Renewable Energy: Schiff base complexes are being investigated for their roles in energy storage and conversion systems. researchgate.netscispace.com The redox properties of this compound and its metal complexes could be harnessed for applications in batteries, solar cells, or as electrocatalysts.

Methodological Advancements and Interdisciplinary Approaches

Future research on this compound will be significantly enhanced by leveraging state-of-the-art methodological and interdisciplinary approaches.

Methodological Advancements:

Advanced Synthesis Techniques: Modern synthetic methods can improve the efficiency, sustainability, and scalability of producing this compound and its derivatives. These include:

Microwave-Assisted Synthesis: Reduces reaction times and can increase product yields. scispace.com

Sonochemistry: Uses ultrasound to accelerate chemical reactions. scispace.com

Green Chemistry Protocols: Employs environmentally benign solvents and catalysts to minimize waste and environmental impact. scispace.com

Sophisticated Characterization: A deeper understanding of the compound's structure and properties can be achieved using advanced analytical techniques like single-crystal X-ray diffraction, multi-nuclear NMR spectroscopy, and high-resolution mass spectrometry. scispace.com

Computational Chemistry: Theoretical approaches, particularly Density Functional Theory (DFT), are invaluable for predicting molecular structures, electronic properties, and reaction mechanisms. research-nexus.netresearchgate.net DFT calculations can guide experimental work by identifying the most promising derivatives and predicting their spectroscopic and chemical behavior, saving time and resources.

Interdisciplinary Approaches:

The full potential of this compound can only be realized through collaboration across multiple scientific disciplines. cambridge.org

Chemistry and Biology: Joint efforts between synthetic chemists and biologists are essential to design, synthesize, and evaluate new derivatives for specific therapeutic targets, such as enzymes or cellular receptors. researchgate.net

Materials Science and Engineering: Collaboration is key to integrating this molecule into functional devices. nih.govmit.edu This could involve chemists designing and synthesizing the molecule, while materials scientists and engineers focus on its incorporation into thin films, fibers, or composite materials for applications in electronics, sensing, or coatings. lehigh.eduacs.org

Pharmacology and Medicine: For the compound to progress towards any clinical application, a multidisciplinary team of chemists, pharmacologists, and medical researchers is required to navigate the complex process of drug development, from initial design to preclinical and clinical trials. researchgate.net

Future Prospects for Novel Applications and Derivatization Strategies

The versatile structure of this compound makes it an excellent platform for chemical modification to create a library of new compounds with tailored properties. These derivatization strategies open the door to a wide range of novel applications.

Derivatization Strategies:

The reactivity of the phenolic hydroxyl groups and the aromatic rings provides multiple sites for modification. nih.gov

Modification of Hydroxyl Groups:

Esterification/Etherification: Converting the -OH groups to esters or ethers can modulate the compound's solubility, lipophilicity, and bioavailability, which is critical for pharmaceutical applications.

Polymerization: The hydroxyl groups can react with diacids or other bifunctional molecules to form polyesters or polyethers. researchgate.net

Substitution on the Aromatic Rings:

Electrophilic Substitution: Introducing functional groups such as nitro (-NO₂), halogen (-X), or alkyl (-R) onto the phenyl rings can fine-tune the electronic properties and steric profile of the molecule, potentially enhancing its biological activity or catalytic performance. nih.gov

Formation of Metal Complexes: As previously discussed, coordinating with different metal ions is a powerful strategy to generate compounds with novel electronic, magnetic, and biological properties. chemijournal.com

The table below outlines potential derivatization strategies and their expected impact on the properties and applications of this compound.

Derivatization StrategyTarget SitePotential OutcomeNovel Application
Esterification Phenolic -OH groupsIncreased lipophilicity, altered bioavailabilityProdrug development, improved cell membrane permeability.
Alkylation/Etherification Phenolic -OH groupsModified solubility, enhanced stabilityCreation of new ligands for catalysis, precursors for polymers.
Halogenation Aromatic RingsAltered electronic properties, increased biological activityDevelopment of more potent antimicrobial or anticancer agents.
Nitration Aromatic RingsIntroduction of electron-withdrawing groupsPrecursors for further synthesis, modulation of redox potential.
Metal Coordination O-N-O chelation siteFormation of stable complexes with unique propertiesCatalysis, molecular magnets, therapeutic agents with enhanced activity. chemijournal.comresearchgate.net

Future Applications:

By leveraging these strategies, research into this compound could lead to significant advancements in:

Medicinal Chemistry: Development of next-generation antibiotics, anticancer agents, or neuroprotective antioxidants. researchgate.netscispace.com

Catalysis: Design of efficient and selective catalysts for organic synthesis, where the Schiff base acts as a "privileged ligand" to control the reactivity of a metal center. jetir.org

Smart Materials: Creation of materials that can change their properties in response to environmental stimuli, leading to applications in chemical sensors, self-healing polymers, and corrosion inhibitors. uobaghdad.edu.iq

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 2-[(3-hydroxybenzylidene)amino]phenol?

Answer:
The synthesis of Schiff base compounds like this compound typically involves condensation between an aromatic amine (e.g., 2-aminophenol) and a carbonyl derivative (e.g., 3-hydroxybenzaldehyde) under reflux in ethanol or methanol. Characterization requires a multi-technique approach:

  • Spectroscopy :
    • IR : Confirm imine (C=N) bond formation (stretching ~1600–1620 cm⁻¹) and phenolic O–H (~3200–3500 cm⁻¹) .
    • NMR : Assign proton environments (e.g., imine proton at δ ~8.5–9.0 ppm) and verify tautomeric forms .
    • UV-Vis : Monitor electronic transitions (e.g., π→π* and n→π*) to assess conjugation .
  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry, bond lengths, and angles. SHELX software is widely used for structure refinement .

Basic: How do hydrogen bonding patterns influence the solid-state properties of this compound?

Answer:
Hydrogen bonding governs crystal packing and stability. For Schiff bases like this compound:

  • Graph Set Analysis : Classify interactions (e.g., intramolecular O–H⋯N or intermolecular O–H⋯O) using Etter’s formalism .
  • X-ray Data : Identify hydrogen bond donors/acceptors (e.g., phenolic –OH and imine N) and quantify distances (typically 2.6–3.0 Å for O–H⋯N) .
  • Thermal Analysis : Correlate melting points/decomposition temperatures with hydrogen bond strength .

Advanced: What experimental and computational approaches resolve tautomerism in Schiff bases like this compound?

Answer:
Tautomerism (enol-imine ↔ keto-amine) is probed via:

  • Experimental :
    • Solvent-Dependent NMR : Polar solvents (e.g., DMSO-d₆) stabilize enol-imine, while nonpolar solvents may favor keto-amine .
    • X-ray Crystallography : Directly observe dominant tautomer in the solid state .
  • Computational :
    • Density Functional Theory (DFT) : Calculate relative stability (ΔG) of tautomers. Use the polarizable continuum model (PCM) to simulate solvent effects .
    • Transition State Analysis : Determine activation barriers for proton transfer using methods like B3LYP/6-311++G(d,p) .

Advanced: How can researchers validate discrepancies between experimental and computational data for this compound?

Answer:
Discrepancies often arise from:

  • Basis Set Limitations : Use larger basis sets (e.g., 6-311++G(d,p)) to minimize errors in bond length/angle predictions .
  • Solvent Effects : Compare gas-phase DFT results with solution-phase experimental data using implicit solvation models (e.g., PCM) .
  • Thermal Motion in X-ray Data : Apply ADPs (anisotropic displacement parameters) to refine atomic positions and reduce noise .
  • Statistical Validation : Use R-factors (<5%) and goodness-of-fit (GOF ≈1) to assess X-ray model accuracy .

Advanced: What challenges arise in crystallographic refinement of Schiff base complexes, and how are they addressed?

Answer:
Key challenges include:

  • Disordered Solvent Molecules : Apply SQUEEZE (in PLATON) to model electron density in porous structures .
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws and improve data quality .
  • Hydrogen Atom Positioning : For non-H atoms, refine riding models with isotropic displacement parameters .
  • Validation Tools : Check CIF files with checkCIF/PLATON to flag symmetry errors or improbable bond lengths .

Advanced: How can structure-activity relationships (SARs) guide biological studies of this compound?

Answer:
SARs are developed via:

  • Functional Group Modifications :
    • Replace –OH with –OCH₃ to alter solubility and bioavailability .
    • Introduce electron-withdrawing groups (e.g., –NO₂) to enhance antimicrobial activity .
  • In Silico Screening :
    • Dock the compound into target proteins (e.g., urease or kinase) using AutoDock Vina to predict binding modes .
    • Calculate pharmacokinetic properties (e.g., LogP, H-bond donors) with SwissADME .
  • Experimental Assays :
    • MIC Tests : Evaluate antibacterial efficacy against Gram-positive/negative strains .
    • Enzyme Inhibition : Monitor IC₅₀ values for targets like urease using spectrophotometric methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.